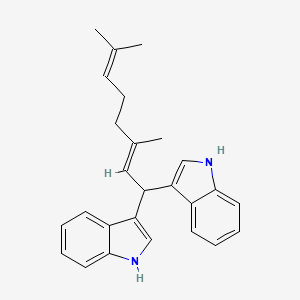
3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound with the molecular formula C26H28N2 and a molecular weight of 368.51392 This compound is characterized by its unique structure, which includes two indole units connected by a 3,7-dimethylocta-2,6-dienylidene linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the reaction of indole derivatives with appropriate dienylidene precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3,3’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
Uniqueness
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific structural features and the resulting chemical properties.
属性
CAS 编号 |
94135-09-8 |
|---|---|
分子式 |
C26H28N2 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
3-[(2E)-1-(1H-indol-3-yl)-3,7-dimethylocta-2,6-dienyl]-1H-indole |
InChI |
InChI=1S/C26H28N2/c1-18(2)9-8-10-19(3)15-22(23-16-27-25-13-6-4-11-20(23)25)24-17-28-26-14-7-5-12-21(24)26/h4-7,9,11-17,22,27-28H,8,10H2,1-3H3/b19-15+ |
InChI 键 |
PDIXICHEAZLDNO-XDJHFCHBSA-N |
手性 SMILES |
CC(=CCC/C(=C/C(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43)/C)C |
规范 SMILES |
CC(=CCCC(=CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


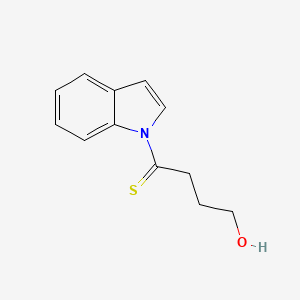
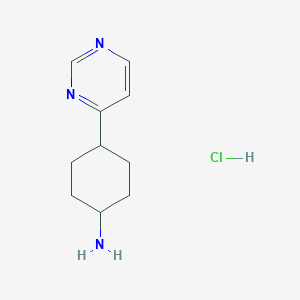
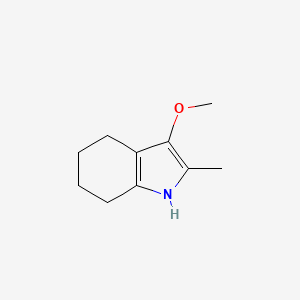
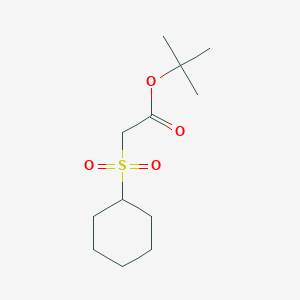
![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

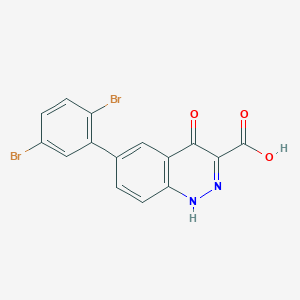

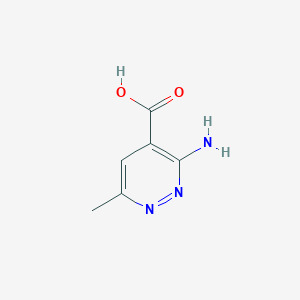
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
